molecular formula C8H8Br2 B1291462 4-Bromo-1-(bromomethyl)-2-methylbenzene CAS No. 156001-49-9

4-Bromo-1-(bromomethyl)-2-methylbenzene

Cat. No. B1291462
M. Wt: 263.96 g/mol
InChI Key: RRBOULIORCZELO-UHFFFAOYSA-N
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Patent
US06855512B2

Procedure details

A solution of (4-bromo-2-methyl-phenyl)-methanol (Intermediate 133, 319.0 mg, 1.58 mmol) and triphenylphosphine (466.0 mg, 1.74 mmol) in 5 mL CH2Cl2 was cooled to 0° C. and N-bromosuccinimide (309.0 mg, 1.74 mmol) was added in 5 portions over 20 minutes. The solution was warmed to 25° C. and stirred for 17 hours. The reaction was quenched by the addition of dilute aqueous NaHCO3. The resulting mixture was extracted with Et2O and the combined organic layers were washed with H2O and saturated aqueous NaCl before being dried (Na2SO4) and concentrated under reduced pressure. The title compound, 350.0 mg (84%), was isolated by column chromatography (2-3% EtOAc—hexanes) as a colorless oil.
Quantity
319 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
466 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
309 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8]O)=[C:4]([CH3:10])[CH:3]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Br:30]N1C(=O)CCC1=O>C(Cl)Cl>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][Br:30])=[C:4]([CH3:10])[CH:3]=1

Inputs

Step One
Name
Quantity
319 mg
Type
reactant
Smiles
BrC1=CC(=C(C=C1)CO)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C=C1)CO)C
Name
Quantity
466 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
309 mg
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirred for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the addition of dilute aqueous NaHCO3
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with Et2O
WASH
Type
WASH
Details
the combined organic layers were washed with H2O and saturated aqueous NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before being dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)CBr)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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